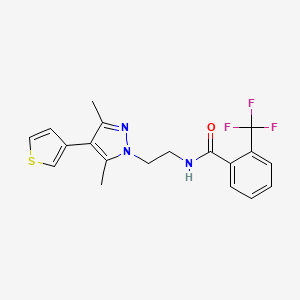

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine were not found, similar compounds have been synthesized for various purposes. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study reported the synthesis of novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives through a multi-step procedure .Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to "2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine" have been synthesized for their potential antimicrobial activity. For instance, a study highlighted the preparation of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, demonstrating some antimicrobial activity (Ammar et al., 2004). This suggests that derivatives of pyrimidine with sulfonyl groups can be explored for antimicrobial applications.

Antioxidant Properties for Age-related Diseases

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups have been synthesized and evaluated for their protective effects against cell damage in age-related diseases. These compounds have shown potential in preventing cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), indicating the relevance of such structures in developing treatments for oxidative stress-related conditions (Jin et al., 2010).

Platelet Aggregation Inhibition

Research has also explored piperazinyl-glutamate-pyrimidines, particularly with modifications at the 4-position of the pyrimidine, leading to potent P2Y12 antagonists. These compounds are significant for inhibiting platelet aggregation, showcasing the therapeutic potential in preventing thrombotic events (Parlow et al., 2009).

Antiproliferative Activity Against Cancer Cell Lines

The synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have shown antiproliferative effects against various human cancer cell lines. This research direction underscores the potential of such compounds in developing anticancer therapies (Mallesha et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound’s interaction with AChE is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .

Biochemical Pathways

The action of 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine affects the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting AChE, the compound increases the concentration of acetylcholine, enhancing cholinergic transmission . This can have downstream effects on cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic deficits are observed .

Result of Action

The inhibition of AChE by 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine leads to an increase in acetylcholine levels . This can enhance cholinergic neurotransmission, potentially improving cognitive function in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .

properties

IUPAC Name |

2-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c21-24(22,14-13-23-15-5-2-1-3-6-15)20-11-9-19(10-12-20)16-17-7-4-8-18-16/h1-8H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMBCHMVROWHAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone](/img/structure/B2606809.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2606810.png)

![N-[3-Oxo-3-[4-(oxolan-3-yl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2606824.png)

![4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2606827.png)

![N-(benzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2606830.png)